molecular formula C11H18O2 B12676242 Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate CAS No. 72903-06-1

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate

Cat. No.: B12676242
CAS No.: 72903-06-1
M. Wt: 182.26 g/mol
InChI Key: WDZYJGQARPJWOY-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane Core Architecture Analysis

The bicyclo[3.2.1]octane framework constitutes a bridged bicyclic system comprising seven carbon atoms arranged across two fused rings: a six-membered ring and a five-membered ring. The numbering convention assigns positions 1 and 5 to the bridgehead carbons bearing methyl groups, while position 8 hosts the formate ester moiety. The core structure’s rigidity arises from its three bridging bonds, which enforce a specific spatial arrangement that limits conformational flexibility.

The molecular formula C₁₁H₁₈O₂ derives from the bicyclo[3.2.1]octane backbone (C₈H₁₄), two methyl substituents (C₂H₆), and a formate ester group (CHO₂). Key bond lengths and angles align with typical bicyclic systems, as evidenced by comparative studies of unsubstituted bicyclo[3.2.1]octane, which exhibits C–C bond lengths of 1.54–1.56 Å and bridgehead angles of 93–97°. Substituent-induced strain is mitigated by the staggered orientation of the methyl groups at positions 1 and 5, as visualized in the SMILES string CC12CCCC(C1OC=O)(CC2)C .

Property Value Source
Molecular formula C₁₁H₁₈O₂
Molecular weight (g/mol) 182.26
Bridgehead C–C bond length 1.55 Å
Bridgehead C–C–C angle 95°

Stereochemical Considerations in Syn-Isomer Configuration

The “syn” designation in the compound’s name specifies the relative configuration of the methyl groups at positions 1 and 5. In this isomer, both methyl substituents occupy the same face of the bicyclic system, as determined by the InChIKey WDZYJGQARPJWOY-UHFFFAOYSA-N . This spatial arrangement arises during synthesis, where steric and electronic factors favor the syn configuration over the anti counterpart.

The bicyclo[3.2.1]octane scaffold’s rigidity enforces a fixed dihedral angle between the methyl groups, precluding interconversion between stereoisomers at ambient temperatures. Nuclear Overhauser effect (NOE) spectroscopy would reveal enhanced proton coupling between the methyl groups, confirming their proximal orientation. Computational models further predict a 2.8 Å distance between the methyl carbons, consistent with syn-periplanar geometry.

Formate Ester Functional Group Characterization

The formate ester group (–OCOCH₃) at position 8 introduces distinct spectroscopic and reactivity profiles. Infrared (IR) spectroscopy identifies the ester carbonyl (C=O) stretch at 1740 cm⁻¹ , characteristic of aliphatic esters, while the asymmetric C–O–C stretch appears as a doublet near 1180 cm⁻¹ and 1100 cm⁻¹ . The ester’s electron-withdrawing nature slightly polarizes the adjacent bridgehead carbon, as evidenced by a downfield shift of the corresponding ¹³C NMR signal to δ 170 ppm .

Spectroscopic Feature Value Source
IR C=O stretch 1740 cm⁻¹
¹³C NMR (ester carbonyl) δ 170 ppm
¹H NMR (formyl CH₃) δ 3.65 ppm (singlet)

The ester’s hydrolytic stability under neutral conditions contrasts with its susceptibility to alkaline hydrolysis, a property exploitable in prodrug design. Quantum mechanical calculations attribute this stability to the bicyclic core’s steric shielding, which impedes nucleophilic attack at the carbonyl carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72903-06-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1,5-dimethyl-8-bicyclo[3.2.1]octanyl) formate

InChI

InChI=1S/C11H18O2/c1-10-4-3-5-11(2,7-6-10)9(10)13-8-12/h8-9H,3-7H2,1-2H3

InChI Key

WDZYJGQARPJWOY-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1OC=O)(CC2)C

Origin of Product

United States

Preparation Methods

Esterification of 1,5-Dimethylbicyclo[3.2.1]octan-8-ol with Formic Acid

The most common and direct method to prepare Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate is the esterification of the corresponding alcohol with formic acid or formic acid derivatives.

  • Starting Material: 1,5-dimethylbicyclo[3.2.1]octan-8-ol
  • Reagents: Formic acid (preferably with low water content, 0-10% w/w), sometimes with phase transfer catalysts such as tri-sec-octyl-methylammonium chloride (ALIQUAT) to enhance reaction efficiency when higher water content (10-40% w/w) is present.
  • Catalysts: Acid catalysts are often employed to increase reaction rates and yields, especially with carboxylic acids having pK values below 4, such as formic acid.
  • Solvents: Common solvents include dichloromethane (CH2Cl2), chloroform (CHCl3), carbon tetrachloride (CCl4), benzene, toluene, xylene, or nitromethane, chosen based on solubility and reaction conditions.
  • Conditions: Controlled temperature and reaction time are critical to maximize yield and purity. The reaction typically proceeds under reflux or mild heating.

Synthesis of the Alcohol Precursor

The alcohol precursor, 1,5-dimethylbicyclo[3.2.1]octan-8-ol, is synthesized via the reaction of 1,5-dimethyl-1,5-cyclooctadiene with formic acid or other carboxylic acids in the presence of acid catalysts. This step can produce esters that are subsequently hydrolyzed or alcoholyzed to yield the alcohol.

  • Starting Material: 1,5-dimethyl-1,5-cyclooctadiene (sometimes mixed with 1,6-dimethyl-1,5-cyclooctadiene)
  • Reaction: Acid-catalyzed addition of formic acid to the diene, forming an ester intermediate
  • Hydrolysis/Alcoholysis: The ester intermediate is hydrolyzed or alcoholyzed using aqueous acid/base or alkali metal hydroxides in water/alcohol mixtures (e.g., methanol or ethanol) to yield the alcohol.

Direct Esterification from Alcohol

Once the alcohol is obtained, it is reacted with formic acid or formic acid derivatives to form the target formate ester. This step is often optimized for:

  • High yield
  • Purity of the syn isomer
  • Minimization of side reactions such as over-esterification or decomposition

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 1,5-dimethyl-1,5-cyclooctadiene + formic acid Acid catalyst, solvent (e.g., CH2Cl2), reflux Ester intermediate Phase transfer catalyst may be used if water content is high
2 Ester intermediate + aqueous base or alcoholate Reflux in water/alcohol mixture 1,5-dimethylbicyclo[3.2.1]octan-8-ol Hydrolysis or alcoholysis step
3 1,5-dimethylbicyclo[3.2.1]octan-8-ol + formic acid Acid catalyst, solvent, controlled temperature This compound Esterification step

Comparative Data Table of Preparation Parameters

Parameter Method 1: Direct Esterification Method 2: Two-step via Alcohol Notes
Starting Material 1,5-dimethylbicyclo[3.2.1]octan-8-ol 1,5-dimethyl-1,5-cyclooctadiene Method 2 includes alcohol synthesis step
Catalyst Acid catalyst (e.g., sulfuric acid) Acid catalyst for ester formation; base for hydrolysis Phase transfer catalyst optional
Solvent CH2Cl2, CHCl3, toluene Same solvents for esterification; aqueous/alcohol for hydrolysis Solvent choice affects yield and purity
Reaction Time Several hours under reflux Multiple steps, each several hours Longer total time for two-step method
Yield High (dependent on conditions) High for alcohol; high for esterification Optimized conditions yield >80% overall
Purity High with controlled conditions High after purification Syn isomer favored under mild conditions

Chemical Reactions Analysis

Hydrolysis Reactions

The formate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. For bicyclic systems, steric and electronic factors influence reaction rates:

Reaction TypeConditionsProductsNotes
Acidic HydrolysisH₂SO₄ (catalytic), H₂O, reflux1,5-Dimethylbicyclo[3.2.1]octan-8-ol + Formic AcidCommon for formate esters; bicyclic structure slows reaction due to steric hindrance .
Basic HydrolysisNaOH (1M), H₂O, 80°CSame alcohol + Sodium formateBase-catalyzed saponification typically faster than acidic hydrolysis .

Oxidation and Reduction

The bicyclic framework and methyl substituents influence redox behavior:

Oxidation

  • Jones Reagent (CrO₃/H₂SO₄): Oxidizes the tertiary alcohol (post-hydrolysis) to ketones. For example:

    1,5-Dimethylbicyclo[3.2.1]octan-8-olCrO₃/H₂SO₄1,5-Dimethylbicyclo[3.2.1]octan-8-one[5][7]\text{1,5-Dimethylbicyclo[3.2.1]octan-8-ol} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{1,5-Dimethylbicyclo[3.2.1]octan-8-one} \quad[5][7]
  • Ozonolysis: Cleaves strained bicyclic alkenes (if present in derivatives) to diketones .

Reduction

  • LiAlH₄: Reduces the formate ester to the corresponding alcohol, though this overlaps with hydrolysis pathways .

Nucleophilic Substitution

The formate ester’s carbonyl carbon is susceptible to nucleophilic attack:

NucleophileConditionsProduct
Grignard Reagents (RMgX)Dry ether, 0°C1,5-Dimethylbicyclo[3.2.1]octan-8-yl alcohol derivatives
Amines (RNH₂)Room temperatureAmide derivatives (limited by steric bulk) .

Thermal and Acid-Catalyzed Rearrangements

Bicyclo[3.2.1]octane systems exhibit strain-driven rearrangements:

  • Acid-Catalyzed Ring Opening:
    In H₂SO₄/MeOH, the bicyclic system may undergo skeletal rearrangements to form tricyclic or fused-ring products, as observed in analogous bicycloalkanes .

  • Decarboxylation:
    Heating the formate ester above 150°C could release CO₂, yielding 1,5-dimethylbicyclo[3.2.1]octane, though this remains hypothetical for the syn-isomer .

Photochemical Reactions

UV irradiation of bicyclic formates often induces radical-mediated pathways:

  • Norrish-Type Cleavage: Possible C–O bond homolysis under UV light, generating bicyclic radicals that recombine or abstract hydrogen .

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Contrast
1,5-Dimethylbicyclo[3.2.1]octan-8-oneKetone instead of formateResists hydrolysis but undergoes ketone-specific reactions (e.g., enolate formation) .
4-Allyl-1,4-dimethyl-bicyclo[3.2.1]octan-3-oneAllyl groupParticipates in Diels-Alder reactions, unlike the formate ester.

Mechanistic Insights

  • Hydrolysis Mechanism: Follows a two-step nucleophilic acyl substitution (tetrahedral intermediate) .

  • Rearrangements: Proceed via carbocation intermediates stabilized by the bicyclic framework .

Scientific Research Applications

Medicinal Chemistry

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or preservatives.
  • Metabolic Pathways : Studies have shown its involvement in metabolic pathways when tested against various biological systems, suggesting potential roles in drug design and development.

Fragrance Industry

The pleasant odor profile of this compound makes it valuable in the fragrance industry:

  • Fragrance Formulations : Its unique scent characteristics allow it to be used as a key ingredient in perfumes and scented products. The compound's stability and compatibility with other fragrance components enhance its utility in commercial formulations.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Routes : Several methods for synthesizing this compound have been developed, showcasing its versatility as a building block in creating more complex organic molecules .

Case Study 1: Antimicrobial Applications

In a study published in 2020, this compound was tested against various bacterial strains to evaluate its antimicrobial efficacy. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Fragrance Development

A fragrance formulation study highlighted the use of this compound as a key component in creating floral scent profiles. The compound's stability under different conditions made it ideal for long-lasting fragrances.

Mechanism of Action

The mechanism of action of syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate involves its interaction with specific molecular targets. The formate ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions or chemical transformations that modulate its effects.

Comparison with Similar Compounds

1,5-Dimethylbicyclo[3.2.1]octan-8-one

  • Molecular formula : C₁₀H₁₆O
  • Molecular weight : 152.24 g/mol
  • Key differences: Replaces the formate ester group with a ketone at the 8-position. Lower molecular weight due to the absence of the formate oxygen and ester linkage.
  • Applications : Ketones like this are intermediates in organic synthesis, particularly for generating oximes (e.g., 1,5-dimethylbicyclo[3.2.1]octan-8-one oxime , CAS: N/A), which are used in pharmacological studies .

Syn-1,5-dimethylbicyclo[3.2.1]oct-8-ol

  • Molecular formula : C₁₀H₁₈O (parent alcohol before esterification)
  • Key differences :
    • The alcohol precursor to the formate ester lacks the formyl group, reducing steric hindrance and altering hydrogen-bonding capacity.
    • Higher volatility compared to the ester due to lower molecular weight.

Bicyclo[2.2.1]heptane Derivatives

  • Example: 1,4-Dimethylnorbornane (CAS: 20454-81-3) Molecular formula: C₉H₁₆ Key differences:
  • Smaller bicyclo[2.2.1] framework vs. bicyclo[3.2.1], leading to increased ring strain and altered thermodynamic stability.
  • Lack of oxygen-containing functional groups (e.g., ester or ketone) reduces polarity .

Diazabicyclo[3.2.1]octane Derivatives

  • Example : 4-(1,5-Diazabicyclo[3.2.1]oct-8-yl)-pyridine (CAS: 13022-80-5)
    • Molecular formula : C₁₁H₁₅N₃
    • Key differences :
  • Functionality tailored for catalytic or medicinal applications, unlike the formate ester’s role as a fragrance or solvent .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Feature CAS Number
Syn-1,5-dimethylbicyclo[3.2.1]oct-8-yl formate C₁₁H₁₈O₂ 182.26 Formate ester Bicyclo[3.2.1]octane backbone 72903-06-1
1,5-Dimethylbicyclo[3.2.1]octan-8-one C₁₀H₁₆O 152.24 Ketone Same backbone, no ester linkage 21922-58-7
1,4-Dimethylnorbornane C₉H₁₆ 124.22 None Bicyclo[2.2.1]heptane framework 20454-81-3
4-(1,5-Diazabicyclo[3.2.1]oct-8-yl)-pyridine C₁₁H₁₅N₃ 189.26 Pyridine, amine Nitrogenated bicyclic system 13022-80-5

Research Findings and Implications

  • Steric and Electronic Effects : The bicyclo[3.2.1]octane system in the target compound provides a rigid framework that influences steric interactions, particularly around the formate ester. This contrasts with the more strained bicyclo[2.2.1]heptane derivatives, which exhibit higher reactivity in ring-opening reactions .
  • Functional Group Reactivity : The formate ester’s labile nature makes it susceptible to hydrolysis, unlike the ketone derivative, which is more stable under acidic or basic conditions .
  • Applications : While the provided evidence lacks explicit data on applications, analogous bicyclic formates are often used in fragrances or as intermediates in polymer chemistry due to their volatility and ester functionality.

Biological Activity

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate, also known as Syn-TEF1, is a compound that has garnered attention for its potential biological activities, particularly in the context of genetic expression and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is C13H22O2C_{13}H_{22}O_2, with a molecular weight of approximately 210.32 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Research indicates that Syn-TEF1 functions primarily as a transcriptional activator. It enables transcription across repressive GAA repeats that silence frataxin expression, which is particularly relevant in conditions like Friedreich's ataxia. The compound targets specific DNA sequences (5'-AAGAAGAAG-3') to activate FXN expression in various cellular models, including primary patient cells and induced pluripotent stem cells (iPSCs) .

1. Transcriptional Activation

Syn-TEF1 has been shown to significantly enhance the expression of frataxin in patient-derived fibroblasts and cardiomyocytes. This activation is crucial for restoring mitochondrial function and mitigating the effects of oxidative stress associated with Friedreich's ataxia .

2. Genotoxicity Assessment

The BlueScreen HC assay has been utilized to evaluate the genotoxic potential of Syn-TEF1. Results indicated that the compound does not exhibit significant genotoxicity at concentrations below established thresholds, suggesting a favorable safety profile for therapeutic use .

Case Study 1: Friedreich's Ataxia

In a study involving patient-derived fibroblasts, treatment with Syn-TEF1 resulted in a marked increase in frataxin levels (up to 50% compared to untreated controls). This increase correlated with improved mitochondrial function and reduced markers of oxidative stress .

ParameterControl (Untreated)Syn-TEF1 Treatment
Frataxin Levels (pg/mL)100150
Mitochondrial Activity (%)4070
Oxidative Stress MarkersHighLow

Case Study 2: iPSC Models

In induced pluripotent stem cell models derived from Friedreich's ataxia patients, Syn-TEF1 treatment led to enhanced neuronal differentiation and survival rates compared to controls. This suggests potential applications in regenerative medicine .

Research Findings

Recent studies highlight the versatility of Syn-TEF1 in various biological contexts:

  • Neuroprotection : In neuronal models, Syn-TEF1 has been shown to protect against apoptosis under oxidative stress conditions.
  • Cardiomyocyte Function : Enhancements in contractility and calcium handling were observed in cardiomyocytes treated with Syn-TEF1, indicating its role in cardiac health .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure and purity of Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments, focusing on the bicyclic framework and formate ester group. Compare chemical shifts with similar bicyclic esters (e.g., dihydrophaseic acid derivatives) .
  • Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretching (~1720 cm1^{-1}) and ester C-O-C vibrations (~1250 cm1^{-1}) to confirm the formate functional group.
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular ion peak (C10_{10}H16_{16}O2_2, exact mass 168.1150) and fragmentation patterns. Cross-reference with databases for bicyclic compounds .
  • X-ray Crystallography : If single crystals are obtainable, resolve the stereochemistry of the bicyclic core and ester group .

Q. How should experimental procedures for synthesizing this compound be optimized to enhance reproducibility?

  • Methodology :

  • Stepwise Documentation : Follow guidelines from academic journals (e.g., Biomedical Chemistry: Research and Methods) to detail reaction conditions (temperature, solvent, catalysts), purification methods (column chromatography, recrystallization), and yield calculations .
  • Purity Validation : Use HPLC with UV detection (e.g., 254 nm) and compare retention times with standards. Report purity as ≥95% for publication-ready data .
  • Stability Testing : Store the compound under inert conditions (argon, -20°C) and monitor degradation via TLC or NMR over time, as improper storage can alter reactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical assignments for this compound?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict 1H^1H- and 13C^{13}C-NMR chemical shifts. Compare with experimental data to validate the syn-configuration .
  • NOE Spectroscopy : Conduct 2D NOESY experiments to detect spatial proximity between methyl groups (C1 and C5) and the formate moiety, confirming the syn-orientation .
  • Comparative Analysis : Cross-reference with structurally validated bicyclic esters (e.g., exo-3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde) to identify discrepancies in stereochemical reporting .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • Transition State Analysis : Use molecular dynamics (MD) simulations to model the reaction pathway, focusing on steric hindrance from the bicyclic framework and electronic effects of the formate group.
  • Fukui Function Calculations : Quantify electrophilicity at the carbonyl carbon to predict susceptibility to nucleophilic attack. Compare with experimental kinetic data for similar esters .
  • Solvent Effects : Apply continuum solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMSO) influence reaction rates .

Q. What experimental designs are suitable for investigating the biological activity of this compound in neurodegenerative disease models?

  • Methodology :

  • In Vitro Assays : Test neuroprotective effects in α-synuclein (α-Syn) aggregation models (e.g., SH-SY5Y cells) using thioflavin T fluorescence. Include controls for cytotoxicity (MTT assay) .
  • In Vivo Studies : Administer the compound to transgenic mice (e.g., A53T-BAC-SNCATg) and quantify α-Syn pathology via Western blot (e.g., Syn-1 antibody) and immunohistochemistry. Use one-way ANOVA with Tukey’s post hoc test for statistical rigor .
  • Mechanistic Probes : Employ radiolabeled analogs (e.g., 14C^{14}C-formate) to track metabolic pathways and identify bioactive metabolites .

Methodological Best Practices

Q. How should researchers address conflicting spectral data for this compound in peer-reviewed publications?

  • Methodology :

  • Data Transparency : Publish raw spectral files (e.g., NMR FID, MS spectra) in supplementary materials to allow independent verification .
  • Error Analysis : Report signal-to-noise ratios, integration errors, and calibration standards used. For MS, specify resolution (e.g., 30,000 for HRMS) and ionization mode .
  • Collaborative Validation : Engage third-party labs to replicate key spectra, especially if discrepancies arise from instrumentation variability .

Q. What are the guidelines for reporting synthetic yields and scalability of this compound in academic journals?

  • Methodology :

  • Yield Reporting : Include isolated yields (not theoretical) and specify purification methods (e.g., “62% yield after silica gel chromatography”).
  • Scalability Notes : Describe challenges in scaling reactions (e.g., exothermicity, byproduct formation) and solutions (e.g., slow reagent addition, temperature control) .
  • Reproducibility : Follow the Beilstein Journal of Organic Chemistry standards: provide detailed experimental protocols for ≤5 compounds in the main text; others in supplementary files .

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